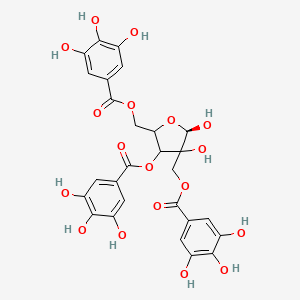
1,2,6-Tri-O-Galloyl-Beta-D-Glucose
説明
The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a highly substituted oxolan (tetrahydrofuran) derivative featuring three 3,4,5-trihydroxybenzoyl (galloyl) groups. Its stereochemistry, particularly the (5R) configuration, plays a critical role in determining its spatial arrangement and biological interactions . This compound is of interest in pharmacological research due to its polyphenolic structure, which is associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
特性
CAS番号 |
79886-49-0 |
|---|---|
分子式 |
C27H24O18 |
分子量 |
636.5 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-21(37)22(38)23(44-25(40)9-3-13(30)19(35)14(31)4-9)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 |
InChIキー |
LLENXGNWVNSBQG-VFTFQOQOSA-N |
異性体SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
正規SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
1,2,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of beta-D-glucose with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a specific temperature to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources. The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound . The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
1,2,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: It can be hydrolyzed to release gallic acid and glucose.
Esterification: The compound can undergo further esterification to form higher galloyl esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used to facilitate esterification reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Hydrolysis: Gallic acid and glucose.
Esterification: Higher galloyl esters.
科学的研究の応用
1,2,6-Tri-O-galloyl-beta-D-glucose has a wide range of scientific research applications, including:
作用機序
6. 類似の化合物との比較
1,2,6-トリ-O-ガロイル-β-D-グルコースは、その特異的な構造と特性により、加水分解性タンニンの中では独特な存在です。類似の化合物には、次のようなものがあります。
1,3,6-トリ-O-ガロイル-β-D-グルコース: 抗炎症作用が似ている、別の加水分解性タンニン.
1,2,3,6-テトラ-O-ガロイル-β-D-グルコース: ガロイル基がさらに付加された、より高エステル化された形態.
1,2,3,4,6-ペンタ-O-ガロイル-β-D-グルコース: 複数のガロイル基を持つ、より複雑なタンニンで、より強い抗酸化作用を示します.
類似化合物との比較
Key Structural Features
The target compound is compared below with four structurally related molecules (Table 1).
Table 1: Structural and Functional Comparison of Analogs
Functional Insights
Galloyl vs. Benzoyl Groups : The target compound’s galloyl esters (3,4,5-trihydroxybenzoyl) confer superior antioxidant activity compared to the benzoyl esters in the compound, which lack hydroxyl groups .
Stereochemical Influence : The (5R) configuration in the target compound may enhance metabolic stability and receptor binding compared to the (3,4-dihydroxy) analog in , where stereochemistry differs .
Core Structure Differences: Oxolan vs. Chromenone Moiety: The chromenone-containing analog () exhibits unique enzyme interactions due to its fused aromatic system, which is absent in the target compound .
Research Findings and Pharmacological Implications
Antioxidant Capacity
Enzymatic Interactions
- The (5R) configuration may facilitate binding to enzymes like acetylcholinesterase or tyrosinase, as seen in stereospecific inhibitors .
- In contrast, the chroman-based compound () likely targets flavonoid-associated pathways, such as cyclooxygenase (COX) inhibition .
Bioavailability and Solubility
- The high polarity of the target compound (due to hydroxyl groups) may limit membrane permeability but improve water solubility compared to less hydroxylated analogs .
- Chroman/flavonoid derivatives () exhibit better lipid solubility, enhancing blood-brain barrier penetration .
生物活性
The compound [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate is a complex polyphenolic derivative characterized by multiple hydroxyl groups and benzoyl moieties. This intricate structure suggests significant potential for diverse biological activities, particularly in areas such as antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Structural Characteristics
The compound features a unique arrangement of functional groups that contribute to its biological properties:
- Multiple Hydroxyl Groups : These groups enhance the compound's ability to act as an antioxidant.
- Benzoyl Moieties : These structures are known to interact with various biological targets, potentially influencing metabolic pathways.
Table 1: Structural Features and Their Implications
| Feature | Description | Biological Implications |
|---|---|---|
| Hydroxyl Groups | Multiple hydroxyl groups present | Antioxidant activity |
| Benzoyl Moieties | Presence of trihydroxybenzoyl groups | Potential for anti-inflammatory effects |
| Sugar Moieties | Oxolane ring structure with sugar components | Possible enhancement of bioavailability |
Antioxidant Properties
Research indicates that compounds with similar polyphenolic structures exhibit significant antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, which is crucial in mitigating oxidative stress.
Anti-inflammatory Effects
The compound's structural characteristics suggest it may also exert anti-inflammatory effects. Studies have shown that polyphenolic compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in various biological systems.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial activity against various pathogens. The unique combination of hydroxyl and benzoyl groups may facilitate interactions with microbial membranes or enzymes, leading to inhibitory effects.
Case Studies and Research Findings
-
Antioxidant Activity Assessment :
A study conducted on similar polyphenolic compounds demonstrated that they could reduce oxidative stress markers in vitro. The compound is hypothesized to exhibit comparable activity based on its structural analogies. -
Anti-inflammatory Mechanisms :
Research involving a related compound showed significant inhibition of TNF-alpha production in macrophages. This suggests that [(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate may similarly modulate inflammatory responses. -
Microbial Inhibition Studies :
In vitro studies have indicated that structurally similar compounds exhibit antimicrobial properties against Gram-positive bacteria. Further investigation into this compound could elucidate its effectiveness against specific pathogens.
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Findings | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress markers in vitro | |
| Anti-inflammatory | Inhibits TNF-alpha production | |
| Antimicrobial | Effective against Gram-positive bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


